Ceanothetric acid

Description

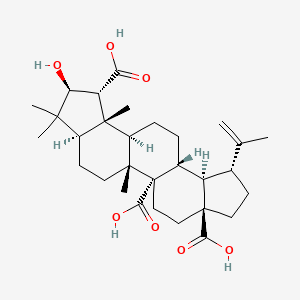

Ceanothetric acid (molecular formula: C30H44O7) is a ceanothane-type triterpenoid first isolated from Ceanothus americanus and later identified in diverse plant species, including Hovenia dulcis, Paliurus ramosissimus, and Tripterygium regelii . Its structure features a lupane skeleton modified with three carboxylic acid groups at C-2, C-27, and C-28, along with hydroxyl and olefinic groups. This compound has demonstrated antimicrobial activity against oral pathogens (e.g., Streptococcus mutans, MIC: 42–625 µg/mL) and is a precursor for synthetic derivatives with anticancer and nephroprotective properties .

Properties

Molecular Formula |

C30H44O7 |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

(1S,2R,5R,7S,8R,9R,10R,13R,14R,15R,18S)-7-hydroxy-2,6,6,9-tetramethyl-15-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-1,8,18-tricarboxylic acid |

InChI |

InChI=1S/C30H44O7/c1-15(2)16-9-12-29(24(34)35)13-14-30(25(36)37)17(20(16)29)7-8-19-27(30,5)11-10-18-26(3,4)22(31)21(23(32)33)28(18,19)6/h16-22,31H,1,7-14H2,2-6H3,(H,32,33)(H,34,35)(H,36,37)/t16-,17+,18-,19-,20+,21+,22-,27+,28-,29-,30+/m0/s1 |

InChI Key |

BAXRQVCGTADURA-LVEYDJFSSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C(=O)O)(CC[C@@H]5[C@@]4([C@H]([C@@H](C5(C)C)O)C(=O)O)C)C)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C(=O)O)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O |

Synonyms |

ceanothetric acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison of Ceanothetric Acid and Analogues

Key Structural-Activity Relationships (SAR)

Carboxyl Groups: The presence of three carboxylic acid groups (C-2, C-27, C-28) in this compound enhances its antimicrobial efficacy compared to analogues like ceanothic acid, which lack these moieties .

Oxidation State : Oxidation of the C-20/C-30 double bond in hovendulcisic acid A increases polarity and anticancer potency, likely improving cellular uptake .

Methylation : The 2-methyl ester in 3DC2ME reduces renal toxicity while retaining bioactivity, highlighting the role of esterification in drug design .

Anticancer Mechanisms

- Hovendulcisic acids A-D : Inhibit Nrf2-mediated ARE pathways at 1–5 µM, with MDA-MB-231 cells (breast cancer) showing higher sensitivity than A549 (lung cancer) .

- Zizyberenalic acid : Suppresses tumor growth via caspase-8 and Bax/Bcl-2 modulation, with acetyl and aldehyde groups critical for activity .

- This compound derivatives: Structural simplification (e.g., decarboxylation to ceanothenic acid) reduces efficacy, underscoring the necessity of carboxyl groups .

Antimicrobial Specificity

This compound outperforms 27-hydroxy ceanothic acid and maesopsin glycosides against S. mutans and Porphyromonas gingivalis due to its ability to disrupt bacterial membrane integrity .

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing Ceanothetric acid’s purity and structural integrity?

- Methodological Answer : Initial characterization should combine nuclear magnetic resonance (NMR) for structural elucidation (e.g., identifying functional groups and stereochemistry) and high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity. For quantitative analysis, mass spectrometry (MS) coupled with HPLC ensures precise molecular weight determination and impurity profiling. Calibration curves using certified reference materials (CRMs) are critical for validation .

- Table 1 :

| Technique | Application | Limitations |

|---|---|---|

| NMR | Structural confirmation, stereochemical analysis | Requires high-purity samples; limited sensitivity for trace impurities |

| HPLC-UV | Purity assessment, quantification | Dependent on UV-active chromophores; may miss non-UV-active contaminants |

| HPLC-MS | Molecular weight confirmation, impurity identification | High equipment cost; complex data interpretation |

Q. How can researchers design a baseline study to evaluate this compound’s solubility in aqueous and organic solvents?

- Methodological Answer : Use a gravimetric approach: prepare saturated solutions in solvents (e.g., water, ethanol, dichloromethane) at controlled temperatures (e.g., 25°C ± 0.5°C). Centrifuge to remove undissolved particles, then evaporate the solvent under vacuum. Measure residual mass to calculate solubility. Triplicate trials and statistical analysis (e.g., standard deviation) ensure reproducibility. Validate results against computational solubility predictions (e.g., using Hansen solubility parameters) .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity across studies be systematically resolved?

- Methodological Answer :

Reproducibility Testing : Replicate prior experimental conditions (e.g., cell lines, dosage, exposure time) using standardized protocols.

Meta-Analysis : Aggregate published data to identify trends or outliers. Use statistical tools (e.g., funnel plots) to detect publication bias.

Controlled Variables : Isolate factors like solvent choice (e.g., DMSO vs. water) or storage conditions (e.g., light exposure) that may alter bioactivity.

Mechanistic Studies : Employ techniques like fluorescence quenching or isothermal titration calorimetry (ITC) to quantify binding affinities and validate target interactions .

- Table 2 : Conflicting Bioactivity Reports (Hypothetical Data)

| Study | Bioactivity (IC50) | Experimental Conditions | Possible Confounding Factor |

|---|---|---|---|

| A (2022) | 12 µM | DMSO solvent, 24h exposure | DMSO cytotoxicity at high concentrations |

| B (2023) | 45 µM | Aqueous buffer, 48h exposure | Degradation in aqueous medium |

Q. What experimental strategies optimize the synthesis of this compound derivatives for enhanced stability?

- Methodological Answer :

- Step 1 : Perform a Design of Experiments (DoE) approach to test variables (e.g., temperature, catalyst loading, reaction time). Use response surface methodology (RSM) to identify optimal conditions.

- Step 2 : Characterize derivatives via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC and identify degradation products using LC-MS.

- Step 3 : Apply computational modeling (e.g., density functional theory (DFT)) to predict electron-deficient regions prone to hydrolysis or oxidation. Modify functional groups (e.g., ester to amide substitution) to enhance stability .

Q. How should researchers address discrepancies in reported pKa values of this compound?

- Methodological Answer :

- Method Validation : Compare potentiometric titration (pH vs. volume) with spectrophotometric methods (UV-Vis shifts at varying pH). Ensure ionic strength is consistent (e.g., 0.1 M KCl).

- Temperature Control : pKa varies with temperature; conduct experiments at 25°C ± 0.1°C.

- Data Harmonization : Use software like ChemAxon or ADMET Predictor to cross-validate experimental and predicted pKa values. Report confidence intervals for transparency .

Guidelines for Methodological Rigor

- Data Validation : Always include positive/negative controls (e.g., known inhibitors for bioactivity assays) and report raw data with error margins .

- Reproducibility : Document detailed protocols in supplementary materials, including equipment calibration records and batch numbers of reagents .

- Ethical Reporting : Disclose conflicts of interest and funding sources that may influence data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.